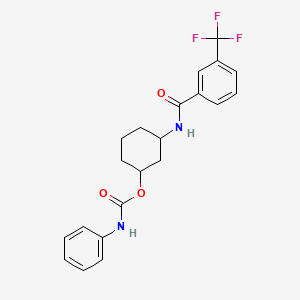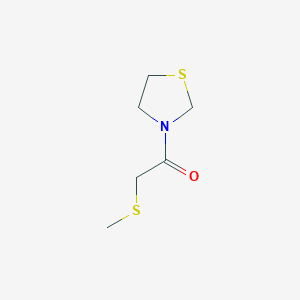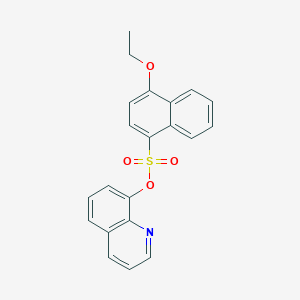![molecular formula C16H24N2O3 B2521697 tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate CAS No. 2138069-63-1](/img/structure/B2521697.png)
tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate, also known as TAOC, is a compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of oxanamide derivatives and has shown promising results in various scientific research applications.
Mechanism of Action
Tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of COX-2, which is an enzyme involved in inflammation. tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate also inhibits the activity of certain signaling pathways, such as the NF-kB pathway, which is involved in cancer progression.
Biochemical and Physiological Effects:
tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and improve cognitive function in animal models. tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
Tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity and stability. However, there are also some limitations to using tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate in lab experiments. For example, it may have limited solubility in certain solvents, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the study of tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease. tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate has been shown to improve cognitive function in animal models, and further studies are needed to determine its potential use in humans. Another potential application is in the development of new antibacterial and antifungal agents. tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate has shown promising results in this area, and further studies are needed to determine its potential as a therapeutic agent. Finally, tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate may also have potential as a tool for studying the activity of certain enzymes and signaling pathways, which could lead to the development of new drugs for various diseases.
Synthesis Methods
The synthesis of tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate involves the reaction between tert-butyl N-(4-hydroxyphenyl) carbamate and 3-aminophenyl-4-bromomethyl oxane. The reaction is carried out in the presence of a base and a solvent. The resulting product is purified using column chromatography, and the final compound is obtained in good yield and purity.
Scientific Research Applications
Tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate has been extensively studied for its potential use as a therapeutic agent in various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate has also been studied for its antibacterial and antifungal properties.
properties
IUPAC Name |
tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-15(2,3)21-14(19)18-16(7-9-20-10-8-16)12-5-4-6-13(17)11-12/h4-6,11H,7-10,17H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFKYGHXDDASPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-Dichlorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2521619.png)
![N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2521620.png)


![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide](/img/structure/B2521625.png)
![Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate](/img/structure/B2521626.png)
![1-(furan-2-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2521627.png)
![tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B2521628.png)


![2-chloro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2521632.png)
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2521636.png)
